1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- is a compound belonging to the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of thiol and hydrazino groups in this compound makes it particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- can be achieved through various synthetic routes. One common method involves the reaction of 1,3-diamino-1,2,4-triazole with sodium nitrite in dilute hydrochloric acid, followed by the addition of tin(II) chloride in concentrated hydrochloric acid . Another approach includes the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce corresponding amines or alcohols. Substitution reactions can lead to various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. These interactions can lead to the formation of complex three-dimensional networks, contributing to the compound’s stability and biological activity . The specific pathways involved depend on the particular application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazole-3-thiol: This compound is similar in structure but differs in the position of the thiol group and the absence of the hydrazino group.
3-Amino-1,2,4-triazole-5-thiol: Another similar compound with a different arrangement of functional groups.
Uniqueness: 1H-1,2,3-Triazole-4-thiol, 5-amino-1-hydrazino- is unique due to the presence of both thiol and hydrazino groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical reactions and interactions compared to its analogs.
Eigenschaften
CAS-Nummer |
880358-77-0 |
---|---|
Molekularformel |
C2H6N6S |
Molekulargewicht |
146.18 g/mol |
IUPAC-Name |
1-hydrazinyl-5-iminotriazolidine-4-thione |
InChI |
InChI=1S/C2H6N6S/c3-1-2(9)5-7-8(1)6-4/h3,6-7H,4H2,(H,5,9) |
InChI-Schlüssel |
ZBMANOGCKOERMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=N)C(=S)NNN1NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.